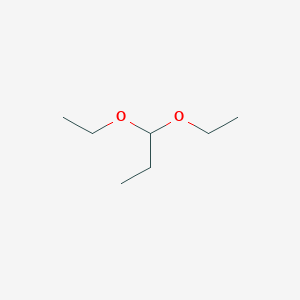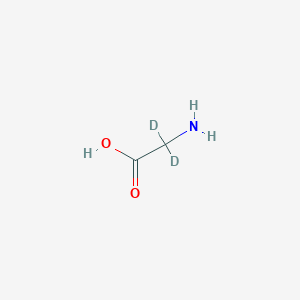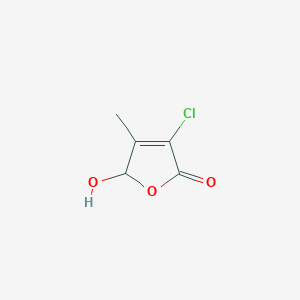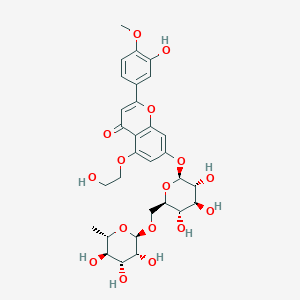
2-Chloro-4-butyrylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-chloro-4-butyrylpyridine involves complex organic reactions, often starting from simpler pyridine derivatives. Research focuses on green synthesis processes, such as those developed for related compounds like 2-chloro-4-aminopyridine, synthesized through N-oxidation, green nitration, and reduction using one-pot methods under optimal conditions to achieve high yields and correct structural characterization (Li Shu-jing, 2013).
Molecular Structure Analysis
The molecular structure of 2-chloro-4-butyrylpyridine and similar compounds is often elucidated using techniques such as IR spectroscopy, X-ray diffraction, and NMR. These methods confirm the presence of the butyryl group attached to the pyridine ring and the correct positioning of the chloro substituent. For example, related pyridine derivatives have been characterized to confirm their structures through crystallography and spectroscopy, revealing insights into their supramolecular arrangement and bonding characteristics (M. B. Zaman et al., 1999).
Chemical Reactions and Properties
2-Chloro-4-butyrylpyridine participates in various chemical reactions, leveraging the reactivity of both the chloro and butyryl functional groups. It can undergo nucleophilic substitution reactions, where the chloro group is replaced by various nucleophiles, and the butyryl group can partake in acylation reactions. Such reactivity is foundational in synthesizing complex organic molecules and intermediates for further chemical transformations.
Physical Properties Analysis
The physical properties of 2-chloro-4-butyrylpyridine, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the butyryl group increases its hydrophobic character, affecting its solubility in organic solvents. Similarly, the chloro group can impact the compound's volatility and melting point. Studies on related pyridine derivatives provide insights into how substitutions on the pyridine ring can alter physical properties, aiding in the prediction of those for 2-chloro-4-butyrylpyridine (Li Shu-jing, 2013).
Chemical Properties Analysis
The chemical properties of 2-chloro-4-butyrylpyridine are characterized by its reactivity patterns, stability, and interaction with other molecules. The electron-withdrawing effect of the chloro group and the electron-donating effect of the butyryl group influence its chemical reactivity, making it a versatile intermediate in organic synthesis. The study of similar pyridine derivatives highlights the importance of substituent effects on chemical reactivity and stability, offering a basis for understanding the reactivity of 2-chloro-4-butyrylpyridine (Li Shu-jing, 2013).
Aplicaciones Científicas De Investigación
-
Pharmaceutical Testing
-
Synthesis of Pyrimidines
- Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
- Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Agricultural Industry
-
Pharmaceutical Industry
-
Synthesis of Trifluoromethylpyridines
-
Synthesis of Fluorinated Pyridines
-
Organohalide Reactions
-
Development of Pharmaceuticals and Agrochemicals
- The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .
- A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles .
- This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
-
Synthesis of Diamino-difluoropyridines
-
Synthesis of Triaminofluoropyridine
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-chloropyridin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-8(12)7-4-5-11-9(10)6-7/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXDZBUHDVURPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642133 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-butyrylpyridine | |
CAS RN |
113961-70-9 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














